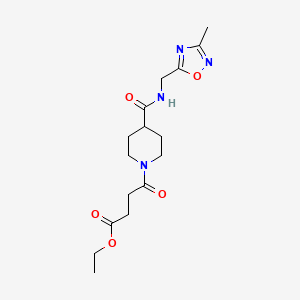
Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H24N4O5 and its molecular weight is 352.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Overview of the Compound
This compound belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. The oxadiazole ring structure contributes to the compound's stability and reactivity, making it a valuable candidate for pharmaceutical development.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. This compound has shown promise in inhibiting various microbial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens, suggesting its potential as a lead compound for new antimicrobial agents .
Anticancer Activity
Recent studies highlight the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has been tested against various cancer cell lines, including colorectal adenocarcinoma (SW620) and acute myeloid leukemia (U937). It was found to induce cell growth arrest and apoptosis through mechanisms such as histone deacetylase (HDAC) inhibition .
Table 1 summarizes the anticancer activity of similar oxadiazole compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SW620 | 2.5 | HDAC inhibition |
| Compound B | U937 | 0.5 | Apoptosis induction |
| Ethyl derivative | U937 | TBD | HDAC inhibition and apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique molecular structure. Modifications in the piperidine or oxadiazole moieties can enhance or diminish its biological effects. For example, substituents on the oxadiazole ring have been shown to significantly influence its anticancer potency .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews examined various oxadiazole derivatives for their anticancer properties. The results indicated that derivatives with specific substitutions on the oxadiazole ring exhibited enhanced cytotoxicity against multiple cancer types. This compound was included in this analysis and demonstrated promising results against leukemia cell lines .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Journal of Medicinal Chemistry, ethyl derivatives were tested for their efficacy against various pathogens. The results showed that this compound had a comparable effect to established antibiotics against certain bacterial strains, indicating its potential as an alternative treatment option .
Properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-3-24-15(22)5-4-14(21)20-8-6-12(7-9-20)16(23)17-10-13-18-11(2)19-25-13/h12H,3-10H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVWYKWIBWMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














